Cerasine

説明

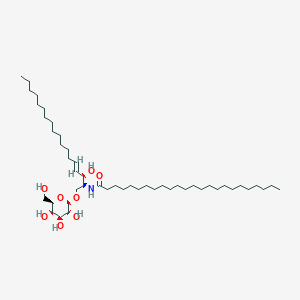

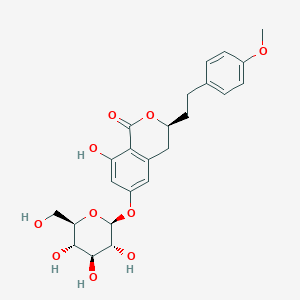

Beta-D-galactosyl-N-(tetracosanoyl)sphingosine, also known as GalCer(d18:1/24:0) or Galbeta-Cer(d18:1/24:0), is a type of glycosphingolipid . Its molecular formula is C48H93NO8 .

Molecular Structure Analysis

The molecular structure of beta-D-galactosyl-N-(tetracosanoyl)sphingosine consists of a long-chain base (sphingosine), a fatty acid (tetracosanoyl), and a sugar (galactose) attached to the sphingosine .Physical And Chemical Properties Analysis

The average mass of beta-D-galactosyl-N-(tetracosanoyl)sphingosine is 812.254 Da and its monoisotopic mass is 811.690125 Da .科学的研究の応用

生化学研究

β-D-ガラクトシル-N-(テトラコサノイル)スフィンゴシン、またはセラスインは、N-アシル-β-D-ガラクトシルスフィンゴシンの一種です . したがって、生化学研究において、生体活性脂質の構造と機能を研究するために使用できます。これらの脂質は、シグナル伝達、細胞認識、膜輸送などの細胞プロセスにおいて重要な役割を果たしています。

医療イノベーション

セラシンが属する可能性のあるバイオセラミックスは、インプラントや歯科用補綴物などの医療イノベーションに利用されています . これらの材料の生体適合性や生物組織との統合能力など、独自の特性により、これらの用途に最適です。

エネルギー変換と貯蔵

セラシンを含むセラミック材料は、クリーンエネルギー変換と貯蔵において重要です . たとえば、固体酸化物形燃料電池や全固体電池で使用できます。高温安定性と電気的特性により、これらの用途に適しています。

環境への応用

セラミック系ナノファイバー材料は、セラスインを含む可能性があり、ろ過と水処理に有望な用途の見込みがあります . 高温耐性、耐酸化性、化学的安定性、優れた機械的性能により、これらの用途に最適です。

航空宇宙と防衛

セラミックは、極端な温度や過酷な条件に耐えることができるため、航空宇宙や防衛用途に最適です . セラシンはセラミック材料として、これらの分野で使用される可能性があります。

エレクトロニクスと電気通信

先進セラミックは、スマートフォン、コンピューター、ウェアラブル機器、電気自動車、電気通信インフラストラクチャなどのデバイスを駆動する、現代のエレクトロニクスの「レンガ」として機能します . セラシンは、その独自の特性により、これらの用途で使用される可能性があります。

特性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRWMRXUOPCLD-HIIAJUEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

536-13-0 | |

| Record name | Kerasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

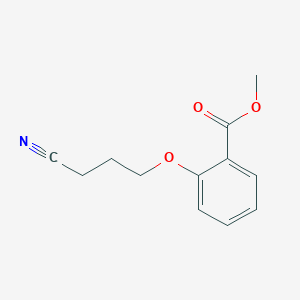

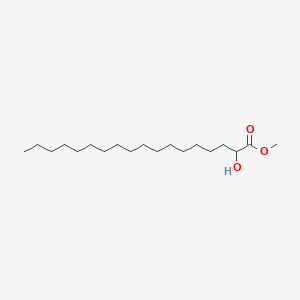

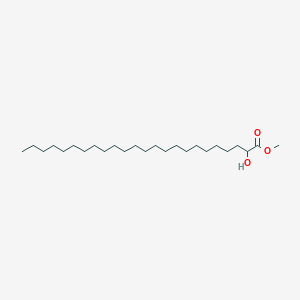

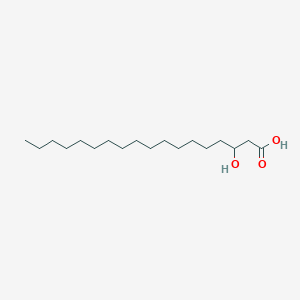

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

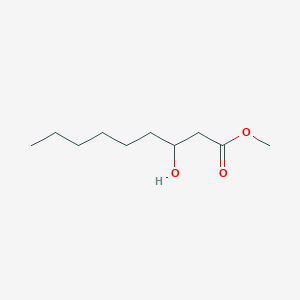

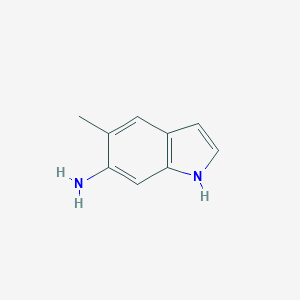

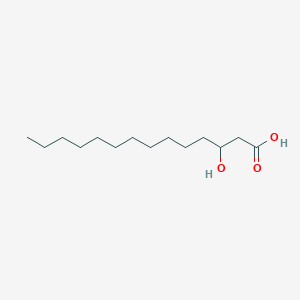

Feasible Synthetic Routes

Q & A

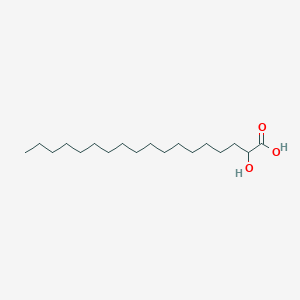

Q1: What makes cerasine structurally different from phrenosine, another major cerebroside?

A1: While both are galactocerebrosides, this compound differs from phrenosine only in the fatty acid chain. This compound contains a saturated fatty acid (lignoceric acid), while phrenosine contains an alpha-hydroxy fatty acid (cerebronic acid). [] This subtle difference leads to distinct physical properties, including variations in their lamellar structures as revealed by X-ray diffraction studies. []

Q2: How does the structure of this compound affect its organization within cell membranes?

A2: X-ray diffraction studies reveal that this compound molecules arrange themselves in layered structures called lamellae. [] The specific arrangement of these lamellae, influenced by temperature, determines the spacing between the layers. Interestingly, this compound exhibits a simpler lamellar structure compared to phrenosine, with fewer distinct phases observed across a temperature range. []

Q3: Does this compound play a role in the immune response to brain tissue?

A3: While this compound itself doesn't appear to be a strong immunogen, it is a key component of the larger group of "brain-specific" lipids. [, ] Early research found that antisera generated against brain tissue often reacted with brain extracts from various species, a phenomenon attributed to the presence of shared lipid antigens. []

Q4: What is the significance of auxiliary lipids like lecithin and cholesterol in the context of this compound's immunological activity?

A4: Although this compound and other glycosphingolipids can act as haptens (small molecules that can elicit an immune response when attached to a larger carrier molecule), they require auxiliary lipids like lecithin and cholesterol for optimal antibody binding in complement fixation assays. [] This suggests that the organization and presentation of this compound within a lipid bilayer are crucial for its recognition by antibodies. []

Q5: What are the implications of the varying reactivity of anti-brain sera with this compound?

A5: Research has demonstrated that not all anti-brain sera react equally with this compound, even when those sera react strongly with total brain white matter lipids. [] This suggests that other lipid components within the brain, beyond just galactocerebrosides like this compound, can trigger an immune response. This observation underscores the complexity of the brain's lipid composition and its role in immune reactions. []

Q6: How does the study of this compound contribute to our understanding of diseases?

A6: this compound accumulation is a hallmark of Gaucher's disease, a genetic disorder characterized by the deficiency of the enzyme glucocerebrosidase. [] This deficiency disrupts the normal breakdown of glucocerebrosides, leading to their accumulation in various organs, particularly the spleen, liver, and bone marrow. [] Understanding the biochemical pathways and structural properties of this compound can contribute to developing therapies for Gaucher’s disease and other lipid storage disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)

![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)